Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo-

Description

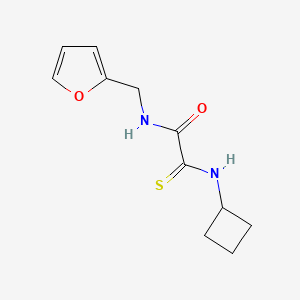

The compound Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- features a unique structure combining a cyclobutylamino group, a 2-furanylmethyl substituent, and a thioxo (C=S) moiety. These groups confer distinct electronic and steric properties:

- Cyclobutylamino group: A strained four-membered ring that may enhance reactivity or binding specificity compared to bulkier or more flexible substituents.

- 2-Furanylmethyl group: A heteroaromatic substituent contributing to π-π interactions and moderate hydrophilicity.

Properties

CAS No. |

335373-66-5 |

|---|---|

Molecular Formula |

C11H14N2O2S |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

2-(cyclobutylamino)-N-(furan-2-ylmethyl)-2-sulfanylideneacetamide |

InChI |

InChI=1S/C11H14N2O2S/c14-10(11(16)13-8-3-1-4-8)12-7-9-5-2-6-15-9/h2,5-6,8H,1,3-4,7H2,(H,12,14)(H,13,16) |

InChI Key |

JQHVALZIMOJUNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=S)C(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide typically involves the reaction of cyclobutylamine with furan-2-ylmethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioxoacetamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The thioxo group can be reduced to form the corresponding amide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- Reduction

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Biological Activity

Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- is , with a molecular weight of approximately 226.31 g/mol. The compound features a thioxo group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on acetamide derivatives has shown promising results in inhibiting the growth of various cancer cell lines, particularly glioblastoma cells (U87MG) .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U87MG | 5.0 | HO-1 inhibition |

| Compound B | MCF-7 | 12.3 | Apoptosis induction |

| Acetamide (this study) | TBD | TBD | TBD |

Antimicrobial Activity

The thioxo moiety is known for its potential as an antimicrobial agent. Compounds similar to Acetamide, 2-(cyclobutylamino)-N-(2-furanylmethyl)-2-thioxo- have shown activity against various bacterial strains. For example, thioamide derivatives have been reported to possess significant antibacterial properties due to their ability to disrupt bacterial cell walls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Modifications in the cyclobutyl and furan groups can significantly influence the compound's potency and selectivity towards specific biological targets.

Key Findings:

- Cyclobutyl Group: The presence of a cyclobutyl group enhances lipophilicity, improving cell membrane permeability.

- Furan Ring: The furan moiety contributes to the compound's ability to interact with biological targets through π-π stacking interactions.

Case Studies

- Inhibition of Heme Oxygenase-1 (HO-1): A study demonstrated that certain acetamide derivatives effectively inhibit HO-1, which plays a critical role in oxidative stress responses and inflammation . This inhibition was linked to reduced cell proliferation in cancer models.

- Antibacterial Screening: In vitro tests revealed that acetamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Key Research Findings and Contradictions

- Electron Effects : While sulfonyl groups () enhance electrophilicity, cyclobutyl’s electron-donating nature may counteract this in the target compound, creating a unique electronic profile .

- Contradictions: Some studies () suggest thioxo groups enhance bioactivity, while others () note uninvestigated toxicity risks for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.